

DL-Menthol: A p-Mentane Monoterpenoid with Diverse Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DL-Menthol**

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Menthol, a racemic mixture of the stereoisomers of menthol, is a cyclic monoterpenoid alcohol and a prominent member of the p-mentane class of monoterpenoids.^{[1][2]} Naturally derived from plants such as peppermint (*Mentha piperita*), it can also be synthetically produced.^{[3][4]} Characterized by its distinctive peppermint-like aroma and the sensation of coolness it imparts on skin and mucosal surfaces, **DL-menthol** is widely utilized in pharmaceuticals, cosmetics, and food products.^{[1][5]} This technical guide provides an in-depth overview of the chemical properties, biological activities, and underlying mechanisms of **DL-menthol**, with a focus on its role as a p-mentane monoterpenoid. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this versatile compound.

Chemical and Physical Properties

DL-Menthol is a white, crystalline solid at room temperature with the chemical formula C₁₀H₂₀O.^{[6][7]} It is a saturated cyclic alcohol with three asymmetric carbon atoms, resulting in several stereoisomers.^[6] The naturally occurring and most common form is (-)-menthol.^[7] **DL-menthol** is sparingly soluble in water but readily dissolves in ethanol, ether, and chloroform.^[5]

Table 1: Physicochemical Properties of **DL-Menthol**

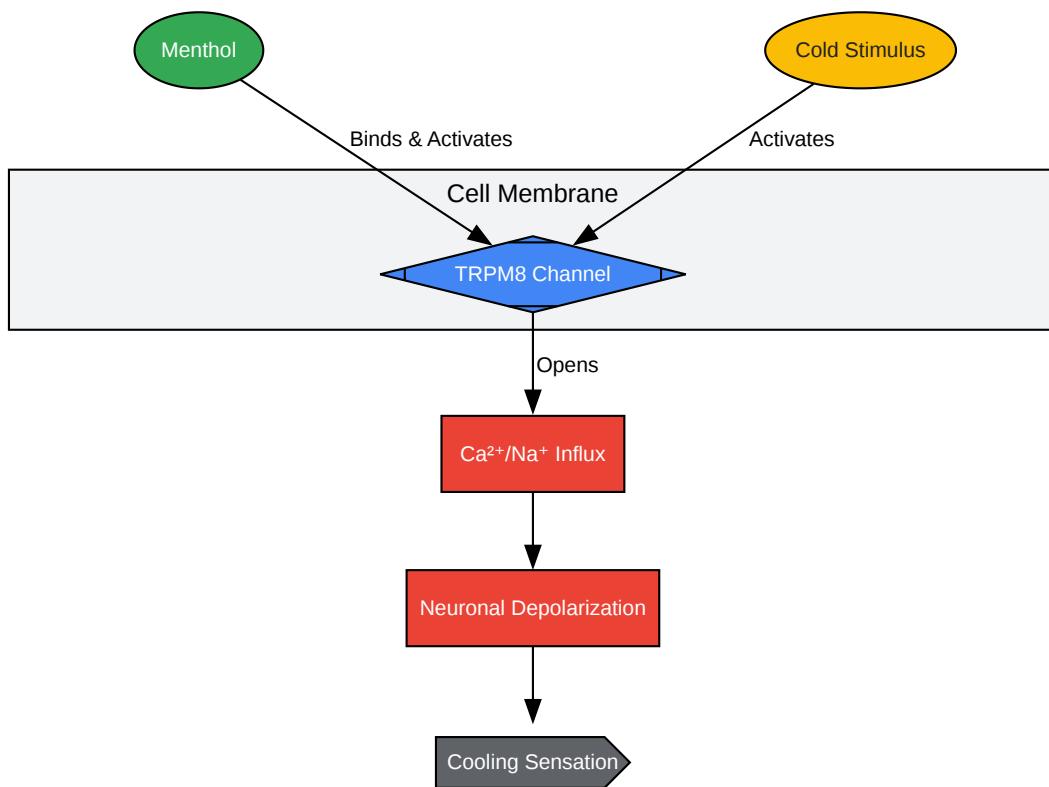
Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₂₀ O	[6]
Molar Mass	156.27 g/mol	[6][7]
Melting Point	34-36 °C	[5][6]
Boiling Point	216 °C	[5][6]
Density	0.89 g/mL at 25°C	[5][6]
Solubility	Very slightly soluble in water; very soluble in ethanol, chloroform, ether	[5]

Biological Activities and Mechanisms of Action

DL-Menthol exhibits a wide range of biological activities, including its well-documented cooling sensation, as well as analgesic, antibacterial, and antifungal properties.[3][8]

Sensory Effects: TRPM8 Activation

The characteristic cooling sensation induced by menthol is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel.[9][10] TRPM8 is also activated by cold temperatures, and menthol is believed to sensitize these channels, causing them to open at temperatures closer to normal body temperature, thereby producing a cooling effect without an actual change in temperature.[9] The activation of TRPM8 by menthol leads to an influx of calcium and sodium ions, depolarizing sensory neurons and signaling the perception of cold to the brain.[9]



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Figure 1: Simplified signaling pathway of TRPM8 activation by menthol and cold stimulus.

Analgesic Effects

DL-Menthol's analgesic properties are attributed to several mechanisms. Beyond its counter-irritant effect mediated by TRPM8, menthol has been shown to interact with other receptors involved in pain signaling.[11][12] Studies suggest that menthol can act as a κ -opioid receptor agonist, contributing to its pain-relieving effects.[13][14] Furthermore, menthol has been found to inhibit voltage-gated sodium channels in a concentration-dependent manner, which can reduce neuronal excitability and pain transmission.[15][16]

Table 2: Quantitative Data on **DL-Menthol's** Analgesic-Related Activities

Target	Parameter	Value	Cell/System	Reference(s)
TRPM8	EC50	$185.4 \pm 69.4 \mu\text{M}$	Wild-type TRPM8 (Patch-clamp)	[12] [17]
TRPM8	EC50	286 μM	Human melanoma G-361 cells (Ca ²⁺ influx)	[1]
TRPM8	EC50	$62.64 \pm 1.2 \mu\text{M}$	Murine TRPM8 (Whole-cell patch-clamp)	[3] [18]
Voltage-Gated Sodium Channels (TTX-S)	IC50	$807 \pm 9 \mu\text{M}$ (at -100 mV)	F11 cells	[15]
Voltage-Gated Sodium Channels (TTX-S)	IC50	$540 \pm 4.2 \mu\text{M}$ (at -80 mV)	F11 cells	[15]
$\alpha 7$ -nicotinic acetylcholine receptor	IC50	32.6 μM	Human $\alpha 7$ -nACh receptor in Xenopus oocytes	[7]
$\alpha 3\beta 4$ nicotinic acetylcholine receptors	IC50	$100 \pm 8 \mu\text{M}$	Nicotine-stimulated 86Rb+ efflux	[19]

Antimicrobial and Antifungal Activities

DL-Menthol has demonstrated notable activity against a range of bacteria and fungi.[\[3\]](#)[\[8\]](#) Its lipophilic nature allows it to partition into the cell membranes of microorganisms, disrupting their structure and function.[\[8\]](#) This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Table 3: Minimum Inhibitory Concentrations (MIC) of Menthol Against Various Microorganisms

Microorganism	MIC ($\mu\text{g/mL}$)	Reference(s)
Staphylococcus aureus	15.6	[5][20]
Streptococcus mutans	15.6	[5][20]
Streptococcus faecalis	31.2	[20]
Streptococcus pyogenes	31.2	[20]
Lactobacillus acidophilus	31.2	[20]
Methicillin-Resistant Staphylococcus aureus (MRSA)	25	[8]
Pseudomonas aeruginosa PAO1	1000	[6]
Chromobacterium violaceum CVO26	800	[6]
Aeromonas hydrophila WAF 38	400	[6]
Escherichia coli (tetracycline- resistant and non-resistant)	500	[11]
Candida glabrata	53.2 (mean)	[21]
Candida krusei	121 (mean)	[21]
Aspergillus niger	36.4 - 76.8	[22]
Alternaria alternata	36.4 - 76.8	[22]
Rhizopus solani	36.4 - 76.8	[22]
Trichophyton mentagrophytes	0.06% (v/v)	[23]

Experimental Protocols

Whole-Cell Patch-Clamp Recording for TRPM8 Activation

This protocol is designed to measure ion channel activity in response to menthol application.

- Cell Preparation: Culture HEK293 cells stably expressing human TRPM8 (hTRPM8) under standard conditions. Induce channel expression prior to recording.
- Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[24] The intracellular solution typically contains (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.[24]
- Recording Setup: Place the cell-containing coverslip in a recording chamber on an inverted microscope. Perfusion with an extracellular solution (e.g., artificial cerebrospinal fluid).[25]
- Seal Formation: Approach a cell with the pipette while applying positive pressure.[26] Once touching the cell, release the pressure and apply gentle suction to form a high-resistance (gigaohm) seal.[26]
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.[24]
- Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV). Apply menthol at various concentrations through a perfusion system.[27] Record the resulting currents using a patch-clamp amplifier and appropriate software.[28]



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Figure 2: General workflow for a whole-cell patch-clamp experiment.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration following menthol application.

- Cell Plating: Seed cells (e.g., HEK293 expressing TRPM8 or DRG neurons) into black, clear-bottom 96-well microplates.[29]
- Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer for 30-60 minutes at 37°C.[27][29]
- Washing: Wash the cells to remove excess dye.[29]
- Compound Addition: Prepare a dilution series of menthol. Use a fluorescence microplate reader to record a baseline fluorescence before automatically adding the menthol solutions to the wells.[29]
- Fluorescence Measurement: Immediately and continuously record the fluorescence signal to capture the peak calcium response.[29]
- Data Analysis: Normalize the fluorescence signal (F/F_0) and calculate the peak response for each menthol concentration to determine the EC50.[29]



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Figure 3: Workflow for a calcium imaging assay.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of menthol that inhibits the visible growth of a microorganism.

- Inoculum Preparation: Culture the test microorganism (bacteria or fungi) overnight and adjust the suspension to a standardized density (e.g., 0.5 McFarland standard).[10][20]
- Serial Dilution: Prepare a series of twofold dilutions of menthol in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud Dextrose broth for fungi) in a 96-well microtiter plate.[20][30]

- Inoculation: Add the standardized microbial suspension to each well.[30]
- Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[20][31]
- MIC Determination: The MIC is the lowest concentration of menthol in which no visible growth of the microorganism is observed.[32] A growth indicator dye (e.g., INT) can be used to aid visualization for bacteria.[20]

Conclusion

DL-Menthol, as a p-menthane monoterpenoid, possesses a compelling profile of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its well-established role as a TRPM8 agonist provides a clear mechanism for its cooling and sensory effects, while its interactions with opioid receptors and voltage-gated sodium channels offer a basis for its analgesic properties. Furthermore, its broad-spectrum antimicrobial and antifungal activities highlight its potential as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of **DL-menthol** and its derivatives for various therapeutic applications.

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- To cite this document: BenchChem. [DL-Menthol: A p-Menthane Monoterpenoid with Diverse Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057906#dl-menthol-s-role-as-a-p-menthane-monoterpenoid>]

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